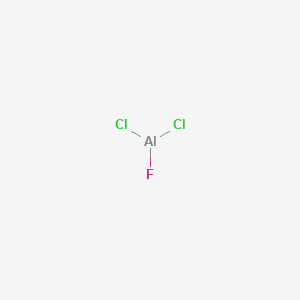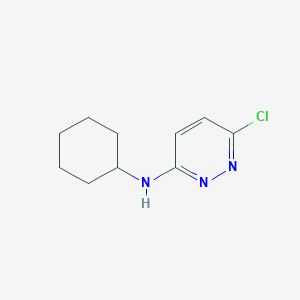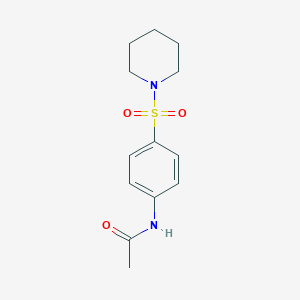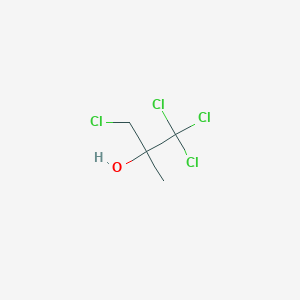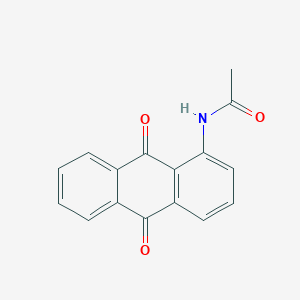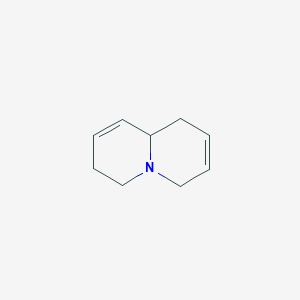
4,6,7,9a-tetrahydro-1H-quinolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6,7,9a-tetrahydro-1H-quinolizine is a heterocyclic compound that has gained significant interest in scientific research due to its unique structure and potential applications. This compound has been synthesized through various methods and has shown promising results in various fields of research.
Mecanismo De Acción
The mechanism of action of 4,6,7,9a-tetrahydro-1H-quinolizine is not fully understood. However, it has been suggested that it acts by modulating various signaling pathways and enzymes involved in cellular processes. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters. Additionally, it has been shown to modulate the activity of various receptors, including dopamine and serotonin receptors.
Efectos Bioquímicos Y Fisiológicos
4,6,7,9a-tetrahydro-1H-quinolizine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. Additionally, it has been found to improve cognitive function and memory, making it a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Furthermore, it has been shown to have antimicrobial properties, making it a potential treatment for bacterial and fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4,6,7,9a-tetrahydro-1H-quinolizine in lab experiments has several advantages. It is a relatively easy compound to synthesize, making it readily available for research purposes. Additionally, it exhibits a wide range of biological activities, making it a versatile compound for studying various cellular processes. However, there are also limitations to its use. The mechanism of action is not fully understood, making it difficult to design experiments to study its effects. Additionally, the compound has not been extensively studied in vivo, making it difficult to extrapolate its effects to the whole organism.
Direcciones Futuras
There are several future directions for research on 4,6,7,9a-tetrahydro-1H-quinolizine. One potential direction is to study its effects on various signaling pathways and enzymes involved in cellular processes. Additionally, further research is needed to fully understand the mechanism of action of the compound. Furthermore, more studies are needed to investigate the potential use of 4,6,7,9a-tetrahydro-1H-quinolizine in the treatment of various diseases, including neurodegenerative diseases and cancer. Finally, more research is needed to investigate the potential side effects of the compound and to determine safe dosages for therapeutic use.
Métodos De Síntesis
4,6,7,9a-tetrahydro-1H-quinolizine can be synthesized through various methods, including the Pictet-Spengler reaction, Friedlander synthesis, and other methods. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone, followed by cyclization to form the tetrahydroquinoline ring. The Friedlander synthesis involves the reaction of an aromatic amine with an aldehyde or ketone in the presence of an acid catalyst. Both methods have been successfully used to synthesize 4,6,7,9a-tetrahydro-1H-quinolizine.
Aplicaciones Científicas De Investigación
4,6,7,9a-tetrahydro-1H-quinolizine has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Additionally, it has shown promising results in the treatment of various diseases, including cancer, Parkinson's disease, and Alzheimer's disease.
Propiedades
Número CAS |
1004-92-8 |
|---|---|
Nombre del producto |
4,6,7,9a-tetrahydro-1H-quinolizine |
Fórmula molecular |
C9H13N |
Peso molecular |
135.21 g/mol |
Nombre IUPAC |
4,6,7,9a-tetrahydro-1H-quinolizine |
InChI |
InChI=1S/C9H13N/c1-3-7-10-8-4-2-6-9(10)5-1/h1-3,6,9H,4-5,7-8H2 |
Clave InChI |
CJUQLGSHASMMRU-UHFFFAOYSA-N |
SMILES |
C1CN2CC=CCC2C=C1 |
SMILES canónico |
C1CN2CC=CCC2C=C1 |
Sinónimos |
3,6,9,9a-Tetrahydro-4H-quinolizine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




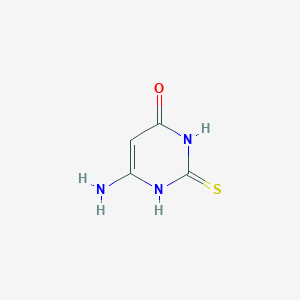
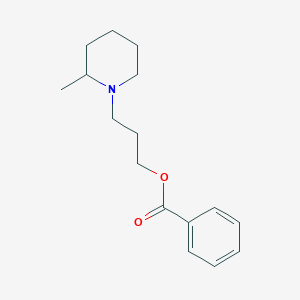
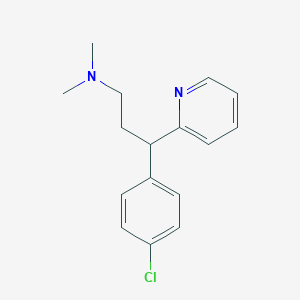
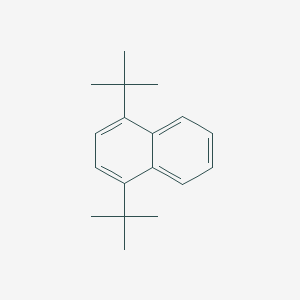
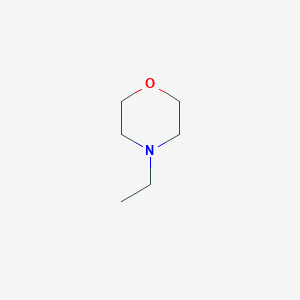

![[(2-Oxoindol-3-yl)amino]urea](/img/structure/B86935.png)
